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molecular formula C6H5F3N2 B3087456 3-Methyl-6-(trifluoromethyl)pyridazine CAS No. 1173897-84-1

3-Methyl-6-(trifluoromethyl)pyridazine

Cat. No. B3087456
M. Wt: 162.11 g/mol
InChI Key: KYJDVSWQDDEOGP-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

A mixture of 3-methyl-6-(trifluoromethyl)pyridazine (70 mg), N-bromosuccinimide (84 mg), azobisisobutyronitrile (14.1 mg), and CCl4 (3 ml) was heated under reflux for 2 days. The solvent was evaporated to dryness under vacuum. The residue obtained was purified by chromatography column on silica gel (AIT, Flashsmart BP-SUP, 20-40 μm) using a mixture of EtOAc/hexane as eluent to give 14 mg (14%) of the title compound along with 15.3 mg (11%) of the dibrominated derivative.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
14.1 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
14%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[N:4][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:7]=1.[Br:12]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:1][C:2]1[N:3]=[N:4][C:5]([C:8]([F:9])([F:11])[F:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
CC=1N=NC(=CC1)C(F)(F)F
Name
Quantity
84 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
14.1 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography column on silica gel (AIT, Flashsmart BP-SUP, 20-40 μm)
ADDITION
Type
ADDITION
Details
a mixture of EtOAc/hexane as eluent

Outcomes

Product
Name
Type
product
Smiles
BrCC=1N=NC(=CC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 13.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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